molecular formula C7H3Cl2FN2 B12813878 2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole

2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole

Cat. No.: B12813878
M. Wt: 205.01 g/mol
InChI Key: LAIPKKNDJNLTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dichloroaniline with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization, forming the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Industry: It finds applications in the development of new materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-1H-benzo[d]imidazole
  • 7-Fluoro-1H-benzo[d]imidazole
  • 2-Chloro-7-fluoro-1H-benzo[d]imidazole

Uniqueness

2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole is unique due to the combined presence of both chlorine and fluorine atoms, which enhances its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-4-fluoro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FN2/c8-3-1-4(10)6-5(2-3)11-7(9)12-6/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIPKKNDJNLTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.